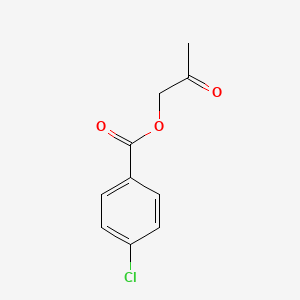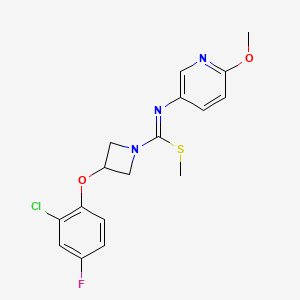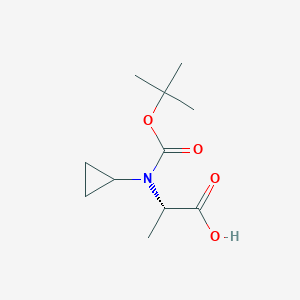
2-Oxopropyl 4-chlorobenzoate
Vue d'ensemble
Description
“2-Oxopropyl 4-chlorobenzoate” is a chemical compound with the CAS Number: 900937-56-6 . It has a molecular weight of 212.63 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was achieved in good yield using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2 (1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature .Molecular Structure Analysis
The InChI code for “2-Oxopropyl 4-chlorobenzoate” is 1S/C10H9ClO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Oxidation and Synthesis
2-Oxopropyl 4-chlorobenzoate is a derivative of 2-chlorobenzoic acid, which is an intermediate in the production of certain pharmaceutical compounds like diclofenac sodium. A study by Bushuiev, Halstian, and Kotova (2020) explored the oxidation of 2-chlorotoluene to 2-chlorobenzoic acid using ozone, offering an environmentally friendly and efficient method for synthesizing this intermediate. This process could potentially be applicable to the synthesis of 2-oxopropyl 4-chlorobenzoate (Bushuiev, Halstian, & Kotova, 2020).
Environmental Impact and Degradation
Kazumi, Häggblom, and Young (1995) investigated the degradation of chlorobenzoates, including 2-chlorobenzoate (a close relative of 2-oxopropyl 4-chlorobenzoate), by anaerobic microbial consortia. Their study demonstrated the effectiveness of different electron acceptors in degrading chlorobenzoates, which has implications for environmental remediation strategies (Kazumi, Häggblom, & Young, 1995).
Photocatalytic Degradation
Dionysiou et al. (2000) explored the photocatalytic degradation of 4-chlorobenzoic acid, which is structurally similar to 2-oxopropyl 4-chlorobenzoate. Their research provides insights into the potential photocatalytic degradation pathways of 2-oxopropyl 4-chlorobenzoate, especially considering its potential environmental presence (Dionysiou et al., 2000).
Reductive Dehalogenation
The study by Becker, Stahl, and Rittmann (1999) on the reductive dehalogenation of 2-chlorophenol to3-chlorobenzoate in a methanogenic sediment community sheds light on the microbial processes involved in the transformation of chlorinated compounds. This study might have implications for understanding the biotransformation pathways of 2-oxopropyl 4-chlorobenzoate in similar environmental settings (Becker, Stahl, & Rittmann, 1999).
Co-metabolism in Bacterial Cultures
Baggi et al. (2008) investigated the co-metabolism of di- and trichlorobenzoates in a 2-chlorobenzoate-degrading bacterial culture. This study is relevant for understanding the microbial degradation of chlorinated compounds like 2-oxopropyl 4-chlorobenzoate, especially in terms of bioremediation applications (Baggi et al., 2008).
Electrochemical Advanced Oxidation
M'hemdi et al. (2013) conducted research on the electrochemical advanced oxidation of 2-chlorobenzoic acid using different anodes. The study provides insights into the potential for electrochemical methods to degrade compounds like 2-oxopropyl 4-chlorobenzoate, which is vital for environmental detoxification (M'hemdi et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-oxopropyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUJKQHYYZTVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxopropyl 4-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxo-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B3300229.png)
![6-(4-Ethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3300236.png)


![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B3300257.png)




![8-bromo-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300290.png)
![3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300298.png)